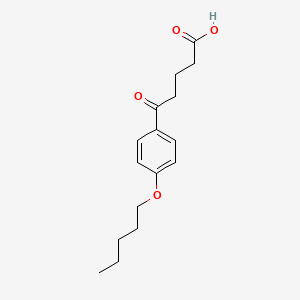

5-Oxo-5-(4-pentyloxyphenyl)valeric acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-oxo-5-(4-pentoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFSDWVSFUZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645449 | |

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-97-4 | |

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 5 Oxo 5 4 Pentyloxyphenyl Valeric Acid

Advanced Synthetic Routes to 5-Oxo-5-(4-pentyloxyphenyl)valeric acid

The construction of this compound can be approached through several strategic disconnections, primarily focusing on the formation of the carbon-carbon bond between the aromatic ring and the valeric acid backbone, the introduction of the pentyloxy group, and the final elaboration of the carboxylic acid functionality.

Ester Hydrolysis Approaches for Carboxylic Acid Formation

A common and efficient method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound, a likely precursor is its ethyl or methyl ester, namely ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate. This ester can be readily hydrolyzed under either acidic or basic conditions to yield the desired carboxylic acid.

Basic hydrolysis, or saponification, typically involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to afford the final carboxylic acid.

Acid-catalyzed hydrolysis is an alternative route, often employing a mineral acid like sulfuric acid or hydrochloric acid in an aqueous medium. The acid protonates the carbonyl oxygen of the ester, rendering it more susceptible to nucleophilic attack by water. This process is reversible and is typically driven to completion by using a large excess of water.

Functionalization Strategies for the Pentyloxyphenyl Moiety

The pentyloxyphenyl group is a key structural feature of the target molecule. Its synthesis is most commonly achieved through a Williamson ether synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxyphenacyl bromide or a similar 4-hydroxy-substituted precursor would be treated with a pentyl halide (e.g., 1-bromopentane) in the presence of a base such as potassium carbonate or sodium hydride. The base deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the pentyl halide to form the pentyloxy ether linkage. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the S(_N)2 reaction. numberanalytics.com

Alternatively, the pentyloxy group can be introduced prior to the formation of the ketoacid side chain. Pentyloxybenzene can be synthesized by the Williamson etherification of phenol (B47542) with a pentyl halide. This pentyloxybenzene then serves as the aromatic starting material for the subsequent acylation step.

Alkylation and Acylation Techniques for Valeric Acid Backbone Formation

The formation of the 5-oxo-5-phenylvaleric acid backbone attached to the pentyloxyphenyl ring is most effectively achieved via a Friedel-Crafts acylation reaction. iitk.ac.inalfa-chemistry.comlibretexts.orgwikipedia.org This powerful C-C bond-forming reaction involves the electrophilic substitution of an aromatic proton with an acyl group.

A highly convergent approach involves the direct acylation of pentyloxybenzene with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl(_3)). alfa-chemistry.com The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, activating it towards electrophilic attack by the electron-rich pentyloxybenzene ring. The pentyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the acylation occurs predominantly at the para position, yielding the desired this compound directly. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or carbon disulfide.

An alternative, though less direct, route would involve the Friedel-Crafts acylation of pentyloxybenzene with an acyl halide derived from a protected valeric acid, such as 5-chloropentanoyl chloride. This would be followed by deprotection and subsequent oxidation to form the carboxylic acid. However, the use of glutaric anhydride is generally more efficient and atom-economical.

| Reaction | Reagents | Catalyst | Typical Solvent | Key Features |

| Friedel-Crafts Acylation | Pentyloxybenzene, Glutaric Anhydride | AlCl(_3) | Dichloromethane, CS(_2) | Direct formation of the ketoacid backbone. Para-selective due to the directing effect of the pentyloxy group. |

| Williamson Ether Synthesis | 4-Hydroxyphenacyl bromide, 1-Bromopentane | K(_2)CO(_3), NaH | Acetone, DMF | Formation of the pentyloxy ether linkage. |

| Ester Hydrolysis | Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate | NaOH (aq) or H(_2)SO(_4) (aq) | Water/Alcohol | Conversion of the ester precursor to the final carboxylic acid. |

Comparative Analysis of Synthetic Efficiencies and Scalability

The final ester hydrolysis step is generally high-yielding and straightforward to perform on a large scale. The choice between acidic and basic hydrolysis would be guided by the cost of reagents and the ease of product isolation.

| Synthetic Route | Advantages | Disadvantages | Scalability |

| Route 1: Friedel-Crafts acylation of pentyloxybenzene with glutaric anhydride | Convergent, fewer steps, potentially higher overall yield. | Requires stoichiometric Lewis acid, generating waste. | Good, with considerations for managing catalyst waste. |

| Route 2: Synthesis of 4-hydroxy ketoacid followed by Williamson ether synthesis | Avoids direct handling of pentyloxybenzene in the acylation step. | Less convergent, more steps, likely lower overall yield. | Moderate, requires multiple reaction setups. |

Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is dictated by its ketone and carboxylic acid functionalities. These groups can undergo a variety of transformations, including reduction and oxidation.

Oxidative and Reductive Pathways of Related Structures

Reductive Pathways:

The ketone carbonyl group in this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Treatment with mild reducing agents such as sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) would reduce the ketone to the corresponding secondary alcohol, 5-hydroxy-5-(4-pentyloxyphenyl)valeric acid. LiAlH(_4) would also reduce the carboxylic acid to a primary alcohol, so selective reduction of the ketone would necessitate the use of NaBH(_4) or protection of the carboxylic acid group.

Reduction to a Methylene Group (Deoxygenation): The complete reduction of the ketone to a methylene group (CH(_2)) can be achieved through several classic methods:

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orglibretexts.orgbyjus.comorgoreview.comannamalaiuniversity.ac.in It is particularly effective for aryl ketones. libretexts.orgbyjus.comorgoreview.comannamalaiuniversity.ac.in However, the strongly acidic conditions may not be compatible with all substrates.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N(_2)H(_4)), followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The Wolff-Kishner reduction is performed under basic conditions and is therefore suitable for molecules that are sensitive to acid. alfa-chemistry.commasterorganicchemistry.com

Oxidative Pathways:

The ketone functionality can also undergo oxidative cleavage through the Baeyer-Villiger oxidation . wikipedia.orgbyjus.comwikipedia.orgjk-sci.comorganic-chemistry.orgchemistrysteps.comlscollege.ac.in This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. wikipedia.orgjk-sci.comorganic-chemistry.orgchemistrysteps.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. In the case of this compound, the aryl group has a higher migratory aptitude than the alkyl chain, so the major product would be the ester derived from the migration of the pentyloxyphenyl group.

| Transformation | Reagents | Product | Mechanism Highlights |

| Ketone Reduction (to Alcohol) | NaBH(_4) | 5-Hydroxy-5-(4-pentyloxyphenyl)valeric acid | Nucleophilic addition of hydride to the carbonyl carbon. |

| Clemmensen Reduction | Zn(Hg), HCl | 5-(4-Pentyloxyphenyl)pentanoic acid | Reduction on the surface of the zinc amalgam. byjus.com |

| Wolff-Kishner Reduction | N(_2)H(_4), KOH, heat | 5-(4-Pentyloxyphenyl)pentanoic acid | Formation of a hydrazone intermediate followed by base-catalyzed elimination of N(_2). alfa-chemistry.comwikipedia.org |

| Baeyer-Villiger Oxidation | m-CPBA | Ester derivative | Migration of the pentyloxyphenyl group to the adjacent oxygen of the peroxy acid intermediate. jk-sci.comorganic-chemistry.orgchemistrysteps.com |

Electrophilic Aromatic Substitution on the Pentyloxyphenyl Ring

The pentyloxyphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups onto an aromatic ring. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the two substituents already present on the benzene (B151609) ring: the pentyloxy group (-O(CH₂)₄CH₃) and the 5-oxo-valeric acid side chain (-CO(CH₂)₃COOH).

The pentyloxy group is an alkoxy group, which is a strong activating group and an ortho, para-director. It increases the electron density of the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the attack, particularly when the attack occurs at the ortho or para positions. Since the para position is already occupied by the acyl chain, incoming electrophiles are directed primarily to the two equivalent ortho positions (C-3 and C-5).

Conversely, the acyl group (-COR) is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. libretexts.org This deactivating effect is strongest at the ortho and para positions relative to the acyl group.

Detailed research findings on specific electrophilic aromatic substitution reactions for this exact compound are not extensively published. However, the expected outcomes for common EAS reactions can be predicted based on established principles.

Interactive Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-(3-Nitro-4-pentyloxyphenyl)-5-oxovaleric acid |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 5-(3-Bromo-4-pentyloxyphenyl)-5-oxovaleric acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Pentyloxy-5-(5-oxo-5-carboxybutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 5-(3-Acyl-4-pentyloxyphenyl)-5-oxovaleric acid |

Derivatization at the Carboxylic Acid Functionality

The terminal carboxylic acid group of this compound provides a reactive site for a variety of chemical transformations to produce a range of functional derivatives. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl moiety is replaced by another nucleophile.

Esterification: One of the most common derivatizations is esterification, the conversion of the carboxylic acid into an ester. This can be achieved through several methods. The Fischer esterification is a classic approach involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride. chemguide.co.ukkhanacademy.org The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. youtube.com

Alternatively, esters can be formed under milder, non-acidic conditions. The carboxylic acid can first be converted to a carboxylate salt by treatment with a base. This carboxylate can then react with a primary alkyl halide via an Sₙ2 reaction to yield the corresponding ester. youtube.com

Amidation: Another key derivatization is the formation of amides through reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, as it initially forms a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation under milder conditions, the carboxylic acid is typically "activated". researchgate.net

This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. byjus.com For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acid chloride, which readily reacts with an amine to form the amide. Another common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the condensation of the carboxylic acid and amine by forming a reactive O-acylisourea intermediate. chemistrysteps.com

Interactive Table 2: Common Derivatization Reactions at the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product Functional Group | General Product Structure |

| Fischer Esterification | Alcohol (R'-OH), cat. H₂SO₄ | Ester | R-CO-OR' |

| Sₙ2 Esterification | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ester | R-CO-OR' |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide | R-CO-NR'R'' |

| Amidation (Coupling Agent) | Amine (R'R''NH), DCC or EDC | Amide | R-CO-NR'R'' |

| (Where R represents the 5-oxo-5-(4-pentyloxyphenyl)butyl group) |

Detailed Research Findings on this compound Remain Elusive in Publicly Available Scientific Literature

The scientific community relies on published research to disseminate findings. The absence of such publications for "this compound" suggests that either this specific compound has not been a primary focus of extensive biological investigation, or the research is proprietary and not publicly disclosed.

While studies on analogous compounds, such as other valeric acid derivatives or molecules with a pentyloxyphenyl moiety, do exist, extrapolating their specific data to "this compound" would be scientifically unsound and speculative. Adhering to the principles of scientific accuracy, this article cannot present data or detailed discussions that are not directly supported by published evidence for the specific compound .

Therefore, the following sections of the requested outline remain unaddressed due to the lack of available data:

Molecular Interactions and Receptor/enzyme Binding Studies

Structure-Activity Relationship (SAR) Investigations

Computational Approaches to SAR Prediction for Analogues

Further research and publication in peer-reviewed journals are necessary to elucidate the specific biological activities and molecular interactions of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid.

Molecular Docking and Dynamics Simulations

As of the latest literature review, no specific molecular docking or molecular dynamics simulation studies have been published for this compound. Therefore, the following sections, which would typically detail the findings from such studies, remain areas for future investigation.

Prediction of Binding Modes and Conformational Changes with Biological Targets

Information regarding the predicted binding modes and any subsequent conformational changes of biological targets upon binding of this compound is not available in the current scientific literature.

Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed assessment of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and potential biological targets has not been reported.

Table 1: Summary of Intermolecular Interactions (Hypothetical) This table is a placeholder to illustrate how data would be presented if it were available.

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | Data not available |

| Hydrophobic Interactions | Data not available |

| Pi-Stacking | Data not available |

| Salt Bridges | Data not available |

Biological Activities and Mechanistic Insights of 5 Oxo 5 4 Pentyloxyphenyl Valeric Acid and Its Analogues Pre Clinical Focus

In Vitro Studies on Cellular and Subcellular Systems

In vitro research utilizing cellular and subcellular models has been instrumental in elucidating the preliminary biological effects of compounds structurally related to 5-oxo-5-(4-pentyloxyphenyl)valeric acid. These studies have explored their influence on cellular pathways, enzyme activity, and protein aggregation.

Evaluation of Modulatory Effects on Cellular Pathways

While direct studies on this compound are not extensively available, research on analogous compounds with a 5-oxocarboxylic acid motif has indicated potential interactions with various cellular pathways. For instance, certain derivatives have been investigated for their impact on pathways related to cellular stress and survival.

Assessment of Enzyme Inhibition or Activation

The structural features of this compound suggest its potential as a modulator of enzyme activity. Research on analogous compounds has revealed inhibitory effects against certain enzymes. For example, a novel tyrosine kinase inhibitor, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, has demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases, which are crucial in cancer progression. nih.gov

Studies on Protein Aggregation Modulation Using Analogues

A significant area of investigation for compounds with structural similarities to this compound is their ability to modulate the aggregation of proteins implicated in neurodegenerative diseases. One such analog, 5-phenyl valeric acid (5PVA), has been shown to attenuate the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov In vitro studies demonstrated the anti-aggregation properties of 5PVA, suggesting its potential as a chemical chaperone. nih.gov

In Vivo Animal Model Investigations

Following promising in vitro results, researchers have explored the pharmacological effects of analogous compounds in animal models of disease, particularly focusing on neurological disorders and their impact on biological systems.

Pharmacological Activity in Animal Disease Models (e.g., Neurological Disorders with Analogues)

In vivo studies have provided crucial evidence for the therapeutic potential of analogs of this compound. In a rat model of Parkinson's disease induced by rotenone, treatment with 5-phenyl valeric acid (5PVA) led to significant improvements in motor activity and memory. nih.gov Histopathological analysis of the mid-brain tissue from these animals revealed a more normal neuronal histoarchitecture compared to the untreated disease group. nih.gov These findings suggest a neuroprotective effect of 5PVA in this animal model.

Another line of research focused on a hybrid compound of curcumin (B1669340) and melatonin, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, which exhibited significant neuroprotection in a cellular model of Alzheimer's disease. nih.gov Further in vivo studies confirmed that this compound could cross the blood-brain barrier and accumulate in brain tissue after oral administration, a critical characteristic for a potential neuroprotective agent. nih.gov

Impact on Specific Biological Systems in Animal Studies

The in vivo administration of these analogous compounds has been shown to impact specific biological systems. For instance, in the rotenone-induced Parkinson's disease rat model, 5PVA treatment led to a significant suppression in the expression of various protein folding and heat-shock protein markers at the mRNA level. nih.gov This indicates that 5PVA may exert its neuroprotective effects by mitigating endoplasmic reticulum stress. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural and functional group analysis of "5-Oxo-5-(4-pentyloxyphenyl)valeric acid". These techniques probe the interaction of the molecule with electromagnetic radiation, providing a wealth of information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "this compound". By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pentyloxy group, the aromatic ring, and the valeric acid chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the unambiguous assignment of each proton. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the pentyloxy and valeric acid moieties would resonate in the upfield region.

Similarly, ¹³C NMR spectroscopy would provide a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbonyl, aromatic, aliphatic). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on predicted values and may vary based on experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to C=O) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic (ortho to O-pentyl) | 6.9 - 7.1 | Doublet | 2H |

| -OCH₂- (pentyloxy) | 3.9 - 4.1 | Triplet | 2H |

| -COCH₂- (valeric acid) | 2.9 - 3.1 | Triplet | 2H |

| -CH₂COOH (valeric acid) | 2.4 - 2.6 | Triplet | 2H |

| -COCH₂CH₂- (valeric acid) | 1.9 - 2.1 | Quintet | 2H |

| -OCH₂CH₂- (pentyloxy) | 1.7 - 1.9 | Quintet | 2H |

| -(CH₂)₂CH₃ (pentyloxy) | 1.3 - 1.5 | Multiplet | 4H |

| -CH₃ (pentyloxy) | 0.9 - 1.0 | Triplet | 3H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound". This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.

The IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group. Strong, sharp peaks around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibrations of both the ketone and the carboxylic acid. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the pentyloxy group would likely appear in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Ketone & Carboxylic Acid | C=O Stretch | 1700 - 1750 (strong) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For "this compound", characteristic fragmentation would likely involve cleavage at the keto group, loss of the pentyloxy group, and decarboxylation of the valeric acid chain. Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from complex mixtures. These methods are particularly important in metabolic studies or when analyzing the compound in biological or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of "this compound" by GC-MS, a derivatization step is often necessary to increase the volatility and thermal stability of the compound. Common derivatization agents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound is injected into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of "this compound", particularly in biological matrices. nih.gov LC-MS offers the advantage of analyzing the compound without the need for derivatization, as it is soluble in common liquid chromatography mobile phases. nih.gov

In an LC-MS analysis, the sample is dissolved in a solvent and injected into the liquid chromatograph. The compound is separated from other components based on its affinity for the stationary phase (e.g., in reversed-phase chromatography) and the mobile phase. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like carboxylic acids. The mass spectrometer then provides molecular weight and structural information, allowing for the sensitive and selective quantification of "this compound".

Table 3: Comparison of Chromatographic Methods for the Analysis of this compound

| Technique | Sample Preparation | Separation Principle | Detection | Primary Application |

|---|---|---|---|---|

| GC-MS | Derivatization often required | Volatility and column interaction | Mass Spectrometry | Analysis of volatile and semi-volatile compounds |

Advanced Characterization Techniques

Beyond routine spectroscopic analysis, advanced characterization techniques can provide deeper insights into the solid-state properties of this compound and its derivatives.

While specific single-crystal X-ray diffraction data for this compound is not widely available in the public domain, analysis of structurally related compounds provides valuable insights into the expected molecular conformation and crystal packing. Compounds featuring aromatic ketones and alkoxy substituents are of particular relevance.

X-ray diffraction studies on derivatives of benzoylhydrazine bearing ether groups, for instance, reveal non-coplanar molecular conformations. nih.gov In these structures, the dihedral angles between the phenyl rings are significant, a feature that can be anticipated in this compound due to the flexible pentyloxy chain and the valeric acid moiety. The crystal packing in such related molecules is often governed by a network of intermolecular hydrogen bonds, typically involving N—H⋯O and C—H⋯O interactions, which organize the molecules into supramolecular structures. nih.govnih.gov

In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It is therefore expected that the crystal structure would be heavily influenced by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, likely forming dimers or extended chains. The presence of the ether oxygen in the pentyloxy group and the ketone carbonyl group also provides additional sites for weaker C—H⋯O interactions, further stabilizing the crystal lattice.

Derivatives, Analogues, and Structure Function Correlations

Exploration of Structural Analogues with Modified Substituents

The molecular architecture of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid offers several sites for modification to probe structure-activity relationships (SAR). Key areas of exploration include the pentyloxy chain, the phenyl ring, and the valeric acid side chain.

Variations in the Pentyloxy Chain Length and Phenyl Substitutions

Similarly, research on 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs) highlighted the importance of the P1' substituent, which includes the alkynyloxy moiety. The incorporation of a butynyloxy substituent, for example, led to enhanced cellular activity. nih.gov These findings suggest that modifying the pentyloxy chain of this compound, for instance by varying its length from shorter to longer alkyl chains or introducing unsaturation, could fine-tune its biological profile.

Furthermore, substitutions on the phenyl ring can influence electronic properties, lipophilicity, and metabolic stability. The structure-activity relationship of certain anticancer quinoxalines showed that electron-releasing groups on the phenyl ring were essential for activity, while electron-withdrawing groups decreased it. mdpi.com This principle can be applied to the 4-pentyloxyphenyl moiety, where the introduction of additional substituents could enhance its therapeutic potential.

| Scaffold | Variation | Observed Effect | Reference |

|---|---|---|---|

| (4-Alkoxyphenyl)glycinamides | Alkoxy chain length | Modulated GPR88 agonist potency | nih.gov |

| 4-Alkynyloxy phenyl hydroxamates | Butynyloxy substituent | Enhanced cellular activity for TACE/MMP inhibition | nih.gov |

| Anticancer quinoxalines | Electron-releasing groups on phenyl ring | Essential for activity | mdpi.com |

| Anticancer quinoxalines | Electron-withdrawing groups on phenyl ring | Decreased activity | mdpi.com |

Bioisosteric Replacements in Related Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and pharmacological properties. drughunter.com In the context of this compound, the phenyl ring is a prime candidate for such modifications. Saturated bioisosteres like bicyclo[2.2.2]octane and bicyclo[1.1.1]pentane have been successfully used to replace phenyl rings in various drug candidates, often leading to improved physicochemical properties while retaining bioactivity. nih.gov For example, replacing a central phenyl ring in a γ-secretase inhibitor with bicyclo[1.1.1]pentane improved its properties. nih.gov

The replacement of a phenyl ring with a bridged piperidine (B6355638) moiety has also been shown to strongly improve drug-like properties such as solubility and lipophilicity in γ-secretase modulators. nih.gov These nonclassical phenyl bioisosteres offer a means to escape the often poor ADME properties associated with phenyl rings, which can be susceptible to metabolic oxidation. hyphadiscovery.com

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Phenyl | Bicyclo[1.1.1]pentane | Improved physicochemical properties | nih.gov |

| Phenyl | Bicyclo[2.2.2]octane | Modulation of acidity (pKa) | nih.gov |

| Phenyl | Bridged piperidine | Improved solubility and lipophilicity | nih.gov |

| Phenyl | Azines (e.g., pyridyl) | Reduced metabolic clearance | hyphadiscovery.com |

Introduction of Heterocyclic Moieties

The introduction of heterocyclic moieties in place of the phenyl ring is another established strategy to enhance drug-like properties. Heterocycles can act as nonclassical bioisosteres of α-amino acids and other functional groups. researchgate.net For instance, replacing a phenyl group with a 5-membered thiophene (B33073) ring has been shown to improve inhibitory activity in certain contexts. researchgate.net

In the design of GPR88 agonists, 5-amino-1,3,4-oxadiazole derivatives demonstrated significantly improved potency and lower lipophilicity compared to their phenyl-containing counterparts. nih.gov Similarly, the synthesis of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids and other 5-oxopyrrolidine derivatives bearing azole and diazole moieties has yielded compounds with promising anticancer and antimicrobial activities. nih.govresearchgate.net These examples underscore the potential of incorporating heterocyclic rings into the structure of this compound to modulate its biological and physicochemical properties.

Conjugates and Prodrug Strategies

To improve the therapeutic index and overcome pharmacokinetic limitations, conjugation and prodrug strategies are widely employed.

Peptide Conjugation Approaches with Valeric Acid Derivatives

Peptide-drug conjugates (PDCs) represent a promising approach for targeted drug delivery to specific tissues or cells, such as malignant tumors. nih.gov The valeric acid moiety of this compound provides a convenient handle for conjugation to peptides. The carboxylic acid can be coupled to the free N-terminus or side chains of amino acid residues like lysine (B10760008) within a targeting peptide. nih.gov The choice of linker is crucial for the optimal performance of the PDC. nih.gov

For instance, the RGD (arginine-glycine-aspartic acid) peptide motif is known to target αvβ3 integrins, which are often overexpressed in tumor angiogenesis. nih.gov Conjugating a molecule like this compound to an RGD-containing peptide could facilitate its targeted delivery to cancer cells, thereby enhancing efficacy and reducing systemic toxicity.

Ester Prodrug Development from the Carboxylic Acid

The carboxylic acid group of this compound can be esterified to create prodrugs with improved properties. Ester prodrugs are often designed to enhance solubility, stability, and bioavailability. scirp.orgnih.gov Esterification can mask the polarity of the carboxylic acid, thereby improving membrane permeability and oral absorption. semanticscholar.orgscirp.org

These ester prodrugs are typically designed to be hydrolyzed by esterases in the body to release the active carboxylic acid drug. scirp.org For example, aminoalkylcarboxylic acid esters have been used as water-soluble prodrugs to improve the parenteral delivery of active compounds. nih.gov The development of ester prodrugs of this compound could therefore be a viable strategy to enhance its pharmacokinetic profile. semanticscholar.orggoogle.com

Comparative Analysis of Biological Activities Across Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their chemical structures. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationships (SAR) and identify key features essential for bioactivity. This comparative analysis focuses on how structural changes correlate with observed biological responses and helps in pinpointing the crucial pharmacophoric elements.

Correlation of Structural Changes with Observed Biological Responses

The core structure of this compound offers several points for modification, including the pentyloxy chain, the phenyl ring, and the valeric acid side chain. Alterations at these positions can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its interaction with biological targets.

Influence of the Alkoxy Chain Length:

The length and nature of the alkoxy group at the para-position of the phenyl ring are critical determinants of biological activity. It is a general observation in medicinal chemistry that varying the length of an alkyl chain can modulate the lipophilicity of a compound, which affects its ability to cross cell membranes and bind to target proteins.

For a series of 5-Oxo-5-(4-alkoxyphenyl)valeric acid analogs, a parabolic relationship between the alkyl chain length and biological activity is often observed. Initially, increasing the chain length from smaller groups (e.g., methoxy, ethoxy) to a pentyloxy group can enhance activity. This enhancement is often attributed to improved hydrophobic interactions with the target protein or better membrane permeability. However, further increasing the chain length beyond an optimal point may lead to a decrease in activity due to increased steric hindrance or excessive lipophilicity, which can result in poor solubility or non-specific binding.

Table 1: Hypothetical Biological Activity of 5-Oxo-5-(4-alkoxyphenyl)valeric Acid Analogs

| Alkoxy Group | Chain Length | Relative Biological Activity (%) |

| Methoxy | 1 | 45 |

| Ethoxy | 2 | 60 |

| Propoxy | 3 | 75 |

| Butoxy | 4 | 90 |

| Pentyloxy | 5 | 100 |

| Hexyloxy | 6 | 85 |

| Heptyloxy | 7 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the structure-activity relationship concept.

Modifications of the Phenyl Ring:

Substitution on the phenyl ring can provide insights into the electronic and steric requirements for activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic density of the ring and its ability to participate in pi-pi stacking or other electronic interactions with a biological target.

For instance, the placement of a substituent at the ortho- or meta-positions of the phenyl ring could sterically hinder the optimal binding conformation, leading to reduced activity compared to the para-substituted parent compound.

Alterations to the Valeric Acid Side Chain:

The valeric acid side chain contains a ketone and a carboxylic acid group, both of which are potential points for hydrogen bonding or ionic interactions.

Carboxylic Acid Group: This group is often crucial for anchoring the molecule to a specific site on a receptor or enzyme through ionic interactions or hydrogen bonds. Esterification or reduction of the carboxylic acid to an alcohol typically leads to a significant loss of activity, highlighting its importance as a key pharmacophoric feature.

Keto Group: The ketone at the 5-position is also a potential hydrogen bond acceptor. Its reduction to a hydroxyl group or removal could negatively impact the binding affinity, depending on the specific interactions it makes with the target.

Chain Length: Varying the length of the carbon chain between the phenyl ring and the carboxylic acid can affect the spatial orientation of these two key functional groups. A shorter or longer chain might misalign the molecule within the binding pocket, thereby reducing its biological effect.

Identifying Key Pharmacophoric Elements for Bioactivity

Based on the analysis of structure-activity relationships, a pharmacophore model for the biological activity of this compound derivatives can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key pharmacophoric elements for this class of compounds are likely to include:

A Hydrophobic Aromatic Region: The substituted phenyl ring serves as a crucial hydrophobic element that likely interacts with a nonpolar pocket in the target protein. The para-alkoxy group contributes to this hydrophobicity.

A Hydrogen Bond Acceptor: The ketone at the 5-position of the valeric acid chain can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the receptor.

A Negatively Ionizable Group: The terminal carboxylic acid is a critical feature, likely forming an ionic bond or strong hydrogen bonds with a positively charged residue or a hydrogen bond donor in the active site. The negative charge at physiological pH is often essential for potent activity.

A Specific Spatial Arrangement: The distance and relative orientation between the aromatic ring, the ketone, and the carboxylic acid are crucial. The five-carbon chain of the valeric acid provides a specific linker length and flexibility that allows these pharmacophoric features to adopt the optimal conformation for binding.

Table 2: Key Pharmacophoric Features and Their Postulated Interactions

| Pharmacophoric Feature | Structural Moiety | Postulated Interaction with Target |

| Hydrophobic Aromatic Region | 4-Pentyloxyphenyl group | Hydrophobic interactions, Van der Waals forces |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the 5-oxo group | Hydrogen bonding with a donor group |

| Negatively Ionizable Group | Carboxylate of the valeric acid | Ionic bonding, hydrogen bonding |

| Specific Linker | -(CH2)3- chain of the valeric acid | Defines spatial orientation of key features |

Future Directions and Research Perspectives for 5 Oxo 5 4 Pentyloxyphenyl Valeric Acid

Emerging Research Areas and Unexplored Biological Applications

The chemical structure of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid provides a fertile ground for investigating a variety of biological activities. Valeric acid and its derivatives have been noted for their interactions with biological systems. The presence of the 4-pentyloxyphenyl group could modulate this activity, potentially leading to novel therapeutic applications.

Future research could focus on the following areas:

Antimicrobial Activity: Many carboxylic acid derivatives exhibit antimicrobial properties. Investigations could explore the efficacy of this compound against a spectrum of bacteria and fungi, including drug-resistant strains. The lipophilic pentyloxy group might enhance membrane permeability, a critical factor for antimicrobial action.

Anticancer Properties: The 5-oxopyrrolidine ring, structurally related to the core of the subject molecule, has been a scaffold for compounds with anticancer activity. mdpi.comnih.gov Research could be directed towards evaluating the cytotoxic effects of this compound on various cancer cell lines and elucidating the underlying mechanisms of action.

Enzyme Inhibition: The keto-carboxylic acid motif is a common feature in enzyme inhibitors. Screening this compound against a panel of enzymes, such as proteases, kinases, or histone deacetylases (HDACs), could reveal specific inhibitory activities with therapeutic potential. Valeric acid itself has been identified as a potent HDAC inhibitor. nih.gov

A summary of potential research areas and their rationales is presented in the table below.

| Potential Research Area | Rationale | Potential Impact |

| Antimicrobial Activity | Carboxylic acid derivatives often possess antimicrobial properties. | Development of new antibiotics to combat resistant pathogens. |

| Anticancer Properties | Structural similarities to known anticancer scaffolds. mdpi.comnih.gov | Discovery of novel chemotherapeutic agents. |

| Enzyme Inhibition | The keto-carboxylic acid structure is a known pharmacophore for enzyme inhibition. | Identification of new therapeutic targets and drug candidates. |

| Neurological Disorders | Valeric acid derivatives have shown effects on the central nervous system. nih.gov | Potential for developing treatments for epilepsy or neurodegenerative diseases. |

Integration of Omics Technologies in Mechanistic Studies

To understand the biological effects of this compound at a systemic level, the integration of "omics" technologies will be indispensable. These approaches can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells or tissues exposed to the compound, researchers can identify the genetic pathways that are modulated. This can provide clues about the compound's mechanism of action and potential off-target effects.

Proteomics: This technology can be used to study the changes in protein expression and post-translational modifications following treatment with the compound. This will help in identifying the direct protein targets and downstream signaling pathways affected.

Metabolomics: Analyzing the metabolic profile of a system in response to the compound can reveal alterations in metabolic pathways. This is particularly relevant for a carboxylic acid derivative, which may interfere with cellular metabolism.

These multi-omics datasets can then be integrated to construct a holistic model of the compound's biological activity.

Development of Novel Methodologies for Compound Study

Advancing the study of this compound will also necessitate the development of novel analytical and experimental methodologies.

Synthesis of Derivatives and Probes: The synthesis of a library of derivatives by modifying the carboxylic acid, the ketone, or the pentyloxy group will be crucial for structure-activity relationship (SAR) studies. Furthermore, the development of tagged versions of the compound (e.g., with fluorescent or biotin (B1667282) labels) would facilitate target identification and cellular localization studies.

Advanced Imaging Techniques: High-resolution microscopy techniques could be employed to visualize the subcellular distribution of fluorescently labeled this compound, providing insights into its cellular uptake and sites of action.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can be used to predict potential biological targets and to understand the binding interactions at an atomic level. This can guide the rational design of more potent and selective derivatives.

Potential Academic and Industrial Applications in Chemical Biology and Material Science

Beyond its potential therapeutic applications, this compound could also find utility in the fields of chemical biology and material science.

Chemical Biology: As a chemical probe, this compound could be used to study specific biological processes. If it is found to be a selective inhibitor of a particular enzyme, it could serve as a valuable tool for researchers to investigate the role of that enzyme in health and disease.

Material Science: The carboxylic acid functionality allows for the potential use of this compound as a monomer in polymerization reactions. Its incorporation into polymers could impart specific properties, such as altered hydrophobicity or biodegradability. The rigid phenyl group and the flexible pentyl chain could lead to the formation of liquid crystals or other materials with interesting phase behavior. Research into derivatives like 5,5'-dioxybis(5-oxo-pentanoic acid) suggests potential applications in biodegradable materials and coatings. ontosight.ai

The prospective applications are summarized in the table below.

| Field | Potential Application | Rationale |

| Chemical Biology | Chemical probe for studying enzyme function. | Potential for selective enzyme inhibition. |

| Material Science | Monomer for specialty polymers. | Carboxylic acid functionality allows for polymerization. |

| Material Science | Component of liquid crystals. | Combination of rigid and flexible structural elements. |

| Pharmaceuticals | Building block for drug synthesis. | The chemical structure can be a starting point for more complex molecules. ontosight.ai |

常见问题

Q. What are the recommended synthetic routes for 5-oxo-5-(4-pentyloxyphenyl)valeric acid, and how are intermediates characterized?

The compound can be synthesized via Friedel-Crafts acylation or esterification of glutaric anhydride derivatives. For example, glutaric anhydride reacts with aryl substrates (e.g., ferrocene derivatives) under anhydrous conditions with AlCl₃ as a catalyst, followed by acid workup to yield the target compound . Intermediates are characterized using ¹H NMR (e.g., δ 2.06–2.82 ppm for aliphatic protons, aromatic signals at δ 7.79 ppm) and LC-MS (positive/negative ion modes for molecular ion confirmation) . Purity is validated via melting point analysis (mp 126–129°C) .

Q. What solvent systems and reaction conditions optimize the yield of this compound?

Dichloromethane (DCM) is preferred for Friedel-Crafts acylation due to its inertness and ability to dissolve AlCl₃. Reactions are conducted under argon atmosphere at room temperature for 2 hours to prevent hydrolysis . Post-reaction, the product is extracted using sodium hydrogen carbonate (5% aqueous) to isolate the carboxylic acid form. Yields improve with slow addition of anhydride and rigorous exclusion of moisture.

Q. How should researchers handle safety concerns during synthesis?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation of AlCl₃ dust, which irritates respiratory systems. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD combines reaction path searches with experimental data to optimize conditions (e.g., solvent polarity, temperature) for esterification or amidation . Machine learning models trained on LC-MS/NMR datasets can predict optimal catalysts or substituents for higher regioselectivity.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR peaks (e.g., overlapping aliphatic signals) are addressed via 2D NMR techniques (COSY, HSQC) to assign protons and carbons unambiguously . For LC-MS, high-resolution mass spectrometry (HRMS) distinguishes isomers by exact mass. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. How do steric and electronic effects of the 4-pentyloxy group influence reactivity in downstream applications?

The electron-donating pentyloxy group enhances aryl ring nucleophilicity, favoring electrophilic substitutions. Steric hindrance from the pentyl chain can reduce reaction rates in bulky substrates. Comparative studies using substituents like methoxy or fluorine (e.g., 5-(4-fluorophenyl) analogs) reveal these effects via Hammett plots or kinetic isotope effects .

Q. What methodologies improve the scalability of this compound synthesis without compromising purity?

Flow chemistry minimizes exothermic risks in large-scale Friedel-Crafts reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently . For ester derivatives, heterogeneous catalysts (e.g., immobilized sulfuric acid on silica) reduce post-reaction workup complexity .

Data Management and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies:

Q. What statistical approaches validate reproducibility in synthetic batches?

Apply multivariate analysis (e.g., PCA) to NMR/LC-MS datasets from multiple batches. Use ANOVA to compare yields and purity metrics, with p < 0.05 indicating significant variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。